molecular formula C21H22N4O2 B2404254 1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 887465-27-2

1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No. B2404254
CAS RN: 887465-27-2
M. Wt: 362.433
InChI Key: CWHMRVAQPFFTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as CEP-26401, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. This compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Scientific Research Applications

Serotonin 5-HT2 Antagonists

  • A study by Perregaard et al. (1992) synthesized a series of compounds, including ones related to the chemical , that showed high potency and selectivity for 5-HT2 receptors. These compounds were evaluated for their ability to inhibit the quipazine-induced head twitch syndrome in rats, indicating their potential use in central nervous system disorders (Perregaard, Andersen, Hyttel, & Sanchez, 1992).

Antitumor Activities

  • Research by Hu et al. (2018) focused on the synthesis and characterization of a similar compound. The study also included an evaluation of its antitumor activities, highlighting the potential application in cancer research (Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018).

Urease Inhibitors

Antioxidant Activity

  • George et al. (2010) synthesized and evaluated the antioxidant activity of some derivatives, which could indicate potential use in oxidative stress-related conditions (George, Sabitha, Kumar, & Ravi, 2010).

Biological Activity Studies

Antimicrobial and Antitubercular Activities

Antidepressant Potential

properties

IUPAC Name

1-(2-indol-1-ylethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-20-14-17(15-25(20)18-7-2-1-3-8-18)23-21(27)22-11-13-24-12-10-16-6-4-5-9-19(16)24/h1-10,12,17H,11,13-15H2,(H2,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHMRVAQPFFTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCCN3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.